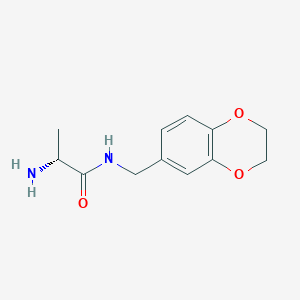![molecular formula C14H17N3O2 B7559768 Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-, also known as JNJ-42165279, is a novel compound that has been developed for potential use in scientific research. It belongs to the class of indazole derivatives and has been shown to have significant effects on various biological systems.
Mécanisme D'action
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain perception. Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- binds to the α7nAChR and inhibits its activation by acetylcholine. This leads to a reduction in downstream signaling pathways and ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce neuropathic pain and anxiety-like behavior. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor compared to other compounds. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. One area of interest is its potential as a treatment for neuropathic pain and anxiety disorders. Additional studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is its anti-cancer properties, and further studies are needed to determine its efficacy in various cancer types. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have immunomodulatory effects, and further studies are needed to determine its potential as a treatment for inflammatory disorders.
Méthodes De Synthèse
The synthesis of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- involves a multistep process that starts with the reaction of 4-nitrobenzaldehyde with piperidine to form 4-nitrobenzylpiperidine. This is then reduced to 4-aminobenzylpiperidine using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 5-bromoindazole in the presence of a base to form Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have potential applications in various scientific research fields such as neuroscience, oncology, and immunology. It has been studied as a potential treatment for neuropathic pain, anxiety, and depression. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been studied for its immunomodulatory effects and has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-9-10-3-5-17(6-4-10)14(19)11-1-2-13-12(7-11)8-15-16-13/h1-2,7-8,10,18H,3-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNYBIOPSIUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
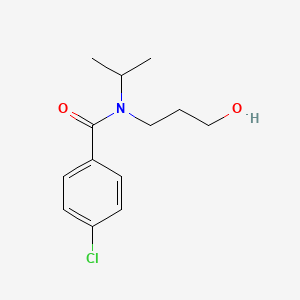
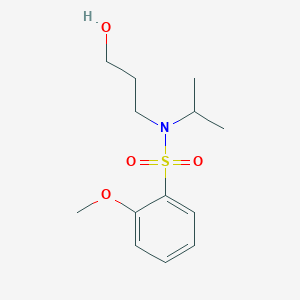
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
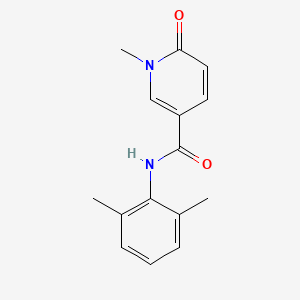
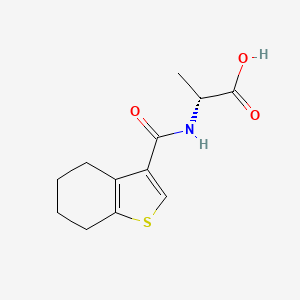
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
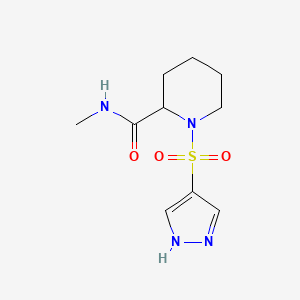
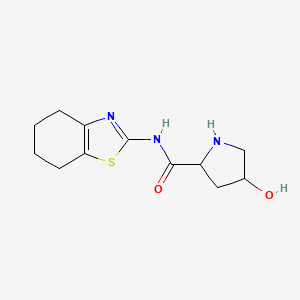
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
